Lipophilicity (clogP) of 6-Ethyl-7-Azaindole Compared to Unsubstituted, Methyl, and Chloro Analogs
The calculated octanol-water partition coefficient (clogP) for 6-ethyl-1H-pyrrolo[2,3-b]pyridine is approximately 2.8. This represents a moderate lipophilicity that is essential for balancing cellular permeability with aqueous solubility. In comparison, the unsubstituted 7-azaindole exhibits a clogP of ~1.2, indicating significantly higher polarity and potential limitations in membrane penetration for certain target classes. The 6-methyl analog (clogP ~2.3) provides less lipophilic character, while the 6-chloro analog (clogP ~2.5) introduces halogen-specific electronic effects that can alter binding interactions and metabolic pathways [1]. The ethyl group provides a non-halogenated option for increasing lipophilicity without introducing potential liabilities associated with aryl halides (e.g., glutathione conjugation, phototoxicity) .
| Evidence Dimension | Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ~2.8 |
| Comparator Or Baseline | 7-Azaindole (unsubstituted): ~1.2; 6-Methyl-7-azaindole: ~2.3; 6-Chloro-7-azaindole: ~2.5 |
| Quantified Difference | ΔclogP relative to unsubstituted: +1.6; relative to 6-methyl: +0.5; relative to 6-chloro: +0.3 |
| Conditions | Calculated using ACD/Labs Percepta or ChemAxon algorithms (in silico prediction) |
Why This Matters
The 6-ethyl group provides a specific lipophilicity increment that optimizes permeability-solubility balance for kinase inhibitor design without the metabolic and toxicological risks associated with halogenated analogs.
- [1] SciFinderⁿ Predicted Properties. 6-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 533939-04-7). Calculated LogP: ~2.8. View Source
